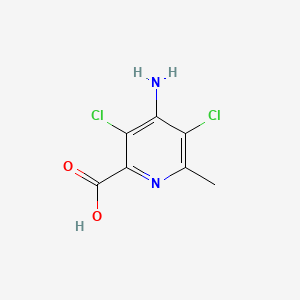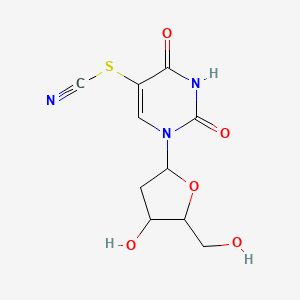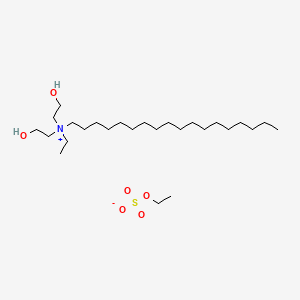
2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- is a derivative of pyridinecarboxylic acid. This compound is characterized by the presence of amino, dichloro, and methyl groups attached to the pyridine ring. It is a significant compound in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 2-pyridinecarboxylic acid followed by amination and methylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to produce the compound efficiently .
Chemical Reactions Analysis
2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new drugs and therapeutic agents.
Industry: It is utilized in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- include:
2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, methyl ester: This compound has an additional chlorine atom and is used in similar applications.
Aminopyralid: A pyridine carboxylic acid herbicide with similar structural features and applications in agriculture.
Clopyralid: Another pyridinecarboxylic acid derivative used as a selective herbicide.
The uniqueness of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
50978-41-1 |
|---|---|
Molecular Formula |
C7H6Cl2N2O2 |
Molecular Weight |
221.04 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-3(8)5(10)4(9)6(11-2)7(12)13/h1H3,(H2,10,11)(H,12,13) |
InChI Key |
AHKZKFYWLITUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C(=O)O)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethanol, 2-[(oxiranylmethyl)amino]-](/img/structure/B14665122.png)








methanone](/img/structure/B14665175.png)
